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(5-Bromo-2-chloropyridin-3-yl)methanamine

Cat. No.: B596937
CAS No.: 1211581-73-5
M. Wt: 221.482
InChI Key: ARXDICGBQGSYGZ-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloropyridin-3-yl)methanamine ( 1211581-73-5) is a halogen-substituted pyridine derivative of high interest in pharmaceutical research and development . This compound serves as a versatile chemical building block, particularly in the synthesis of novel heterocyclic scaffolds. Its molecular formula is C 6 H 6 BrClN 2 and it has a molecular weight of 221.48 g/mol . This chemical is a valuable precursor in the exploration of new therapeutic agents. Research indicates that analogous pyridine methanamine structures are key components in potent inhibitors targeting Mycobacterium tuberculosis (M.tb) ATP synthase, a crucial pathway for developing new anti-tuberculosis treatments . Furthermore, similar pyrimidineamine and pyrazolopyrimidine cores have been identified in inhibitors for other diseases, such as Human African Trypanosomiasis (HAT), highlighting the broader medicinal chemistry utility of this chemical class . The presence of both bromine and chlorine substituents on the pyridine ring provides distinct reactive sites for further functionalization via cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling rapid diversification for structure-activity relationship (SAR) studies . Handling and Safety: This product is classified with the signal word Danger and hazard statement H301 (Toxic if swallowed) . Appropriate precautions must be taken. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrClN2 B596937 (5-Bromo-2-chloropyridin-3-yl)methanamine CAS No. 1211581-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXDICGBQGSYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680677
Record name 1-(5-Bromo-2-chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211581-73-5
Record name 1-(5-Bromo-2-chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromo 2 Chloropyridin 3 Yl Methanamine

Strategies Involving Pyridine (B92270) Ring Functionalization

The direct functionalization of a pre-existing pyridine ring is a common and powerful strategy for the synthesis of substituted pyridines. This approach can involve the introduction of the aminomethyl group onto a halogenated pyridine or the halogenation of a pyridylmethanamine precursor.

Directed Amination of Halogenated Pyridine Precursors (e.g., 5-Bromo-2-chloropyridine)

While the direct amination of halogenated pyridines is a well-established method, it typically involves the introduction of an amino group directly onto the pyridine ring rather than a methanamine moiety. For instance, the palladium-catalyzed amination of 5-bromo-2-chloropyridine (B1630664) has been reported, but this leads to the formation of 5-amino-2-chloropyridine. To synthesize (5-Bromo-2-chloropyridin-3-yl)methanamine via this route, a precursor with a suitable leaving group at the 3-position's methyl group would be necessary.

A more plausible approach starts with a precursor such as 5-bromo-2-chloro-3-(halomethyl)pyridine. This intermediate could then undergo a nucleophilic substitution reaction with an amine source, such as ammonia (B1221849) or a protected form like sodium azide (B81097) followed by reduction, to yield the desired methanamine. The synthesis of the halomethyl intermediate would be a critical step, potentially achievable through the radical halogenation of 5-bromo-2-chloro-3-methylpyridine.

Regioselective Halogenation of Pyridylmethanamines

An alternative strategy involves the regioselective halogenation of a pyridylmethanamine precursor. Starting with (2-chloropyridin-3-yl)methanamine (B1311326), the challenge lies in the selective introduction of a bromine atom at the 5-position. The directing effects of the existing chloro and methanamine groups are crucial in this transformation. The methanamine group, being an activating group, would likely be protected to prevent side reactions and to modulate its directing effect.

The bromination of 2-amino-4-chloropyridine (B16104) has been shown to proceed with N-bromosuccinimide (NBS) to yield 2-amino-5-bromo-4-chloropyridine, indicating that direct bromination at the 5-position is feasible. google.com A similar approach could be envisioned for a protected (2-chloropyridin-3-yl)methanamine derivative.

Table 1: Potential Precursors for Regioselective Halogenation

Starting MaterialPotential Halogenating AgentExpected Intermediate
(2-chloropyridin-3-yl)methanamineN-Bromosuccinimide (NBS)This compound
N-((2-chloropyridin-3-yl)methyl)acetamideN-Bromosuccinimide (NBS)N-((5-bromo-2-chloropyridin-3-yl)methyl)acetamide

Reduction of Precursor Nitriles or Aldehydes to the Methanamine Moiety

A highly effective and common method for the synthesis of this compound involves the reduction of a corresponding nitrile or aldehyde precursor. This approach benefits from the relative accessibility of these precursors.

The key intermediate, 5-bromo-2-chloro-3-cyanopyridine, can be synthesized from 2-amino-5-bromopyridine (B118841) through a series of reactions including diazotization and cyanation. oriprobe.com The subsequent reduction of the nitrile group to a primary amine can be achieved using various reducing agents.

Table 2: Reduction of 5-Bromo-2-chloro-3-cyanopyridine

Reducing AgentReaction ConditionsProduct
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupThis compound
Borane-tetrahydrofuran complex (BH₃·THF)THF, refluxThis compound
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C)High pressure H₂, alcoholic ammoniaThis compound

Similarly, the synthesis could proceed through the corresponding aldehyde, 5-bromo-2-chloro-3-formylpyridine. This aldehyde can be prepared from the corresponding carboxylic acid or its ester derivative. The reduction of the aldehyde to the primary amine can be accomplished via reductive amination. This two-step process involves the formation of an imine with ammonia, followed by in-situ reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride.

Multi-step Reaction Sequences for Stereoselective Synthesis

The development of stereoselective methods for the synthesis of chiral amines is a significant area of research. While this compound itself is not chiral, derivatives with substituents on the aminomethyl group can be. Stereoselective synthesis of such derivatives can be achieved through several strategies.

One approach involves the use of a chiral auxiliary. The precursor aldehyde, 5-bromo-2-chloro-3-formylpyridine, can be reacted with a chiral amine to form a chiral imine. Subsequent reduction of this imine would lead to a diastereomeric mixture of amines, which could then be separated. Cleavage of the chiral auxiliary would then yield the enantiomerically enriched target compound.

Another strategy is the use of asymmetric catalysis. The reduction of a precursor imine, derived from 5-bromo-2-chloro-3-formylpyridine and ammonia, could be performed using a chiral catalyst, such as a transition metal complex with a chiral ligand, to produce one enantiomer preferentially. While specific examples for this exact substrate are not prevalent in the literature, the principles of asymmetric reduction are well-established for the synthesis of other chiral amines. nih.gov

Emerging Green Chemistry and Sustainable Synthesis Approaches for Halopyridines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridines to minimize environmental impact and improve efficiency. researchgate.netbiosynce.comacs.orgresearchgate.net For the synthesis of halopyridines and their derivatives, several green approaches are being explored.

One-pot multicomponent reactions are a hallmark of green chemistry, as they can significantly reduce the number of synthetic steps, solvent usage, and waste generation. acs.orgnih.gov The development of a one-pot synthesis for this compound or its key precursors would be a significant advancement.

The use of safer solvents and reagents is another key aspect. Traditional methods for halogenation and other functionalizations often employ hazardous materials. Research into greener alternatives, such as the use of hydrogen peroxide with hydrobromic acid for bromination, as seen in the synthesis of 5-bromo-2-chloropyrimidine, offers a more environmentally benign route. google.com

Catalysis is a cornerstone of green chemistry. biosynce.com The use of highly efficient and recyclable catalysts, including biocatalysts, for the various steps in the synthesis of this compound could lead to more sustainable processes. Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields in the synthesis of pyridine derivatives. acs.orgnih.gov

Table 3: Green Chemistry Approaches in Pyridine Synthesis

Green Chemistry PrincipleApplication in Halopyridine Synthesis
Atom EconomyOne-pot multicomponent reactions to maximize the incorporation of starting materials into the final product. acs.orgnih.gov
Safer Solvents and AuxiliariesUse of water or other environmentally benign solvents; avoiding hazardous reagents like bromine liquid. biosynce.comgoogle.com
Design for Energy EfficiencyMicrowave-assisted synthesis to reduce reaction times and energy consumption. acs.orgnih.gov
Use of CatalysisDevelopment of reusable and highly selective catalysts for amination, halogenation, and reduction steps. biosynce.com

Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2 Chloropyridin 3 Yl Methanamine

Reactivity of the Primary Aminomethyl Functional Group

The primary aminomethyl group attached to the pyridine (B92270) ring at the C3 position is a key site of nucleophilic reactivity. Its exposed nature allows it to readily participate in reactions with a variety of electrophilic partners.

The lone pair of electrons on the nitrogen atom of the aminomethyl group confers significant nucleophilicity, enabling it to attack electron-deficient centers. This reactivity is fundamental to its role in constructing larger molecular frameworks. For instance, the amine can act as a nucleophile in substitution reactions with other activated heterocyclic systems.

A notable example involves the reaction with halogenated pyrazines. The primary amine can displace a chlorine atom on a 2,6-dichloropyrazine (B21018) ring, forming a new carbon-nitrogen bond and linking the two heterocyclic cores. This type of reaction is a classic example of nucleophilic substitution where the amine serves as the incoming nucleophile. wikipedia.org

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant 1 Reactant 2 Product Type
(5-Bromo-2-chloropyridin-3-yl)methanamine 2,6-Dichloropyrazine N-((5-Bromo-2-chloropyridin-3-yl)methyl)-6-chloropyrazin-2-amine

This table is illustrative and provides examples of potential reactions.

The primary amine of this compound readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center of an acylating or sulfonylating agent, respectively.

Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives. For example, treatment with acetic anhydride (B1165640) in the presence of an acid catalyst can produce the corresponding N-acetylated compound. mdpi.comnih.gov This transformation is often used to protect the amine functionality or to introduce a new functional handle into the molecule. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base, leads to the formation of N-sulfonamides. This reaction is robust and provides a common method for creating sulfonamide linkages, which are significant in medicinal chemistry. An example is the formation of N-((5-bromo-2-chloropyridin-3-yl)methyl)benzenesulfonamide. mdpi.com

The primary aminomethyl group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of an imine from the reaction of this compound with a ketone like isatin (B1672199) is a representative example of this process. mdpi.com These imine products can be stable compounds themselves or can serve as intermediates for further synthetic transformations, such as reduction to secondary amines.

Reactivity of the Halogenated Pyridine Ring System

The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic attack, a tendency that is further enhanced by the presence of two halogen atoms. These halogens (bromo at C5 and chloro at C2) also serve as versatile handles for transition-metal-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the ring nitrogen and the halogen substituents makes the pyridine ring susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comnih.gov In this mechanism, a nucleophile attacks the electron-poor ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling a halide ion to restore aromaticity. masterorganicchemistry.com

The chlorine atom at the C2 position is particularly activated towards SNAr due to its ortho position relative to the ring nitrogen, which can stabilize the negative charge of the intermediate. masterorganicchemistry.comresearchgate.net Consequently, nucleophiles such as amines or alkoxides can selectively displace the C2-chloro substituent. researchgate.netlibretexts.org For instance, reaction with an aniline (B41778) derivative can lead to the formation of a diarylamine by substituting the chlorine atom. libretexts.org The bromine at the C5 position is generally less reactive towards SNAr compared to the C2-chlorine.

Table 2: Regioselectivity in SNAr Reactions

Position Halogen Activating Factor Relative Reactivity
C2 Chloro Proximity to ring nitrogen Higher

The bromo and chloro substituents on the pyridine ring are excellent electrophilic partners for a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a key method for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction can be used to couple amines with the halogenated positions of the pyridine ring. libretexts.orgnih.gov Due to the greater reactivity of aryl bromides compared to aryl chlorides in the catalytic cycle, the C5-bromo position can be selectively targeted for amination under carefully controlled conditions. researchgate.net This allows for the introduction of a wide range of amine nucleophiles. organic-chemistry.org

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for forming C-C bonds by reacting an organohalide with a boronic acid or its ester derivative in the presence of a base. mdpi.comwikipedia.org Both the C5-bromo and C2-chloro positions of this compound can participate in Suzuki couplings. nih.govnih.gov Typically, the C-Br bond is more reactive than the C-Cl bond, allowing for site-selective functionalization. mdpi.comharvard.edu This differential reactivity enables the sequential introduction of different aryl or alkyl groups, providing a pathway to complex, highly substituted pyridine derivatives. uzh.chresearchgate.net

Table 3: Common Cross-Coupling Reactions

Reaction Name Catalyst (Typical) Coupling Partners Bond Formed
Suzuki-Miyaura Coupling Palladium complexes Organohalide + Boronic Acid/Ester C-C

Direct C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that aims to form new bonds by directly converting a carbon-hydrogen bond, thus avoiding the pre-functionalization steps often required in traditional cross-coupling methods. For pyridine scaffolds, C-H functionalization can be challenging due to the inherent electronic properties of the ring. However, various methods have been developed for the regioselective functionalization of pyridine C-H bonds. thieme-connect.com

While specific studies detailing the direct C-H functionalization of this compound itself are not prevalent in the reviewed literature, the principles are applicable to this class of compounds. Generally, the C2 and C4 positions of pyridines are electrophilic and susceptible to attack by nucleophiles or radical species. nih.gov Conversely, deprotonation for C-H metalation is often directed to the most acidic C-H bond. For many substituted pyridines, this is the C2 position. acs.org However, the existing chloro-substituent at C2 and the bromo-substituent at C5 in the title compound make traditional C-H activation at these sites redundant.

The remaining C-H bonds are at the C4 and C6 positions. Overriding the intrinsic reactivity to achieve functionalization at these sites often requires specialized directing groups or reaction conditions. nih.gov For instance, strategies involving the formation of dearomatized intermediates, such as oxazino pyridines, have been developed to achieve meta- (C3/C5) or para- (C4) selective functionalization under specific pH conditions. researchgate.net Another approach involves the use of n-butylsodium, which has been shown to selectively deprotonate pyridine at the C4 position, enabling subsequent functionalization. nih.gov While not explicitly demonstrated on this compound, these advanced methods highlight potential pathways for its C-H functionalization, should the more reactive halide sites be masked or unreactive under specific conditions.

Site-Selectivity and Chemoselectivity in Multi-Functionalized Pyridine Reactions

The presence of two different halogens (Br at C5 and Cl at C2) on the pyridine ring of this compound makes site-selectivity a critical aspect of its chemistry. In transition-metal-catalyzed cross-coupling reactions, the relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. This intrinsic reactivity difference is often exploited to achieve selective functionalization.

For dihalogenated pyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common. The general principle suggests that the C-Br bond at the C5 position would react preferentially over the C-Cl bond at the C2 position. This is analogous to the behavior of 2-chloro-5-bromopyridine, where Suzuki couplings and other cross-coupling reactions can be directed selectively to the C5 position.

However, the site-selectivity is not solely determined by the identity of the halogen. It can be significantly influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net For instance, in the cross-coupling of 2,4-dibromopyridine, the typical C2-selectivity can be switched to C4-selectivity by altering the palladium catalyst system from a mononuclear species to a palladium cluster or by using specific ligand-to-metal ratios. nih.govacs.org Similarly, for 2,4- and 2,5-dichloropyridines, unconventional C4- and C5-selectivity, respectively, can be achieved using sterically hindered N-heterocyclic carbene (NHC) ligands or even under ligand-free conditions, which may involve palladium nanoparticles. nih.gov These findings underscore that while the C-Br bond in this compound is intrinsically more reactive, the reaction outcome can be tailored.

Chemoselectivity also involves the aminomethyl group at C3. This primary amine can act as a nucleophile or as a directing group. In some palladium-catalyzed reactions, the amine can coordinate to the metal center, potentially influencing the catalytic cycle. mdpi.com To prevent undesired side reactions with the amine, it is often protected, for example, as an amide. This strategy was employed in the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001), where the amine was first converted to an acetamide (B32628) before coupling with various arylboronic acids. mdpi.com

The table below summarizes the expected and potential site-selectivity in cross-coupling reactions of dihalopyridines, which informs the probable reactivity of this compound.

Table 1: Site-Selectivity in Palladium-Catalyzed Cross-Coupling of Dihalopyridines

Substrate Class Halogen Positions Typical Reactive Site Conditions for Atypical Selectivity Atypical Reactive Site Reference
2-Bromo-5-chloropyridine C2 (Br), C5 (Cl) C2 (C-Br bond) Standard Pd catalysts (e.g., Pd(PPh₃)₄) - researchgate.net
2,4-Dibromopyridine C2 (Br), C4 (Br) C2 Low PPh₃:Pd ratio, Pd₃Cl₂ cluster catalyst C4 nih.govacs.org
2,4-Dichloropyridine C2 (Cl), C4 (Cl) C2 Sterically hindered NHC ligand; Ligand-free "Jeffery" conditions C4 nih.gov

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving substituted pyridines is crucial for explaining observed reactivity and selectivity. For this compound, mechanistic investigations would likely focus on the pathways of its most common transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

In SNAr reactions, the attack of a nucleophile on the electron-deficient pyridine ring forms a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is influenced by the electron-withdrawing groups on the ring. The positions ortho and para to the ring nitrogen (C2, C4, C6) are particularly activated towards nucleophilic attack. For the title compound, the chloro group at the C2 position is a prime site for SNAr, a pathway that has been evidenced for structurally similar 5-substituted-2-bromopyridines. nih.govacs.org

In the context of C-H functionalization, dearomatized species like oxazino pyridines or sodiated pyridines act as key intermediates. nih.govresearchgate.net The formation of these intermediates temporarily breaks the aromaticity of the pyridine ring, allowing for selective functionalization at positions that are otherwise difficult to access. For example, dienamine-type intermediates can be selectively attacked by electrophiles, leading to functionalization after rearomatization. researchgate.net

Another class of highly reactive intermediates is pyridynes, which are analogs of benzyne. These can be generated from dihalopyridines via elimination reactions. For instance, 3,4-pyridyne intermediates have been generated from 3-chloropyridines and subsequently trapped to create 3,4-difunctionalized products. chemistryviews.org While this specific pathway might be challenging for the title compound due to its substitution pattern, it highlights a potential reactive intermediate pathway for related scaffolds.

Computational studies, often using Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms, including the structures of transition states and intermediates. mdpi.com Such studies can rationalize the observed regioselectivity in cross-coupling reactions by comparing the activation barriers for oxidative addition at the different C-X bonds. For example, DFT calculations on related systems could compare the energy profiles for the oxidative addition of a palladium(0) catalyst to the C-Br bond at C5 versus the C-Cl bond at C2 of this compound, providing a theoretical basis for the observed site-selectivity.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-chloro-5-bromopyridine
2,4-dibromopyridine
2,4-dichloropyridine
2,5-dichloropyridine
5-bromo-2-methylpyridin-3-amine
N-[5-bromo-2-methylpyridine-3-yl]acetamide
3-chloropyridine
arylboronic acids

Applications of 5 Bromo 2 Chloropyridin 3 Yl Methanamine As a Synthetic Intermediate

Construction of Diverse Pyridine-Based Heterocycles

The unique substitution pattern of (5-Bromo-2-chloropyridin-3-yl)methanamine provides a valuable platform for the synthesis of a variety of pyridine-containing heterocycles. The differential reactivity of the bromine and chlorine atoms, coupled with the nucleophilic aminomethyl group, allows for a range of cyclization and cross-coupling reactions.

While direct synthetic examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a clear indication of its potential. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to functionalize brominated pyridine (B92270) rings. A study on the synthesis of novel pyridine derivatives utilized 5-bromo-2-methylpyridin-3-amine (B1289001) in Suzuki cross-coupling reactions with various arylboronic acids to produce a library of 5-aryl-2-methylpyridin-3-amines in moderate to good yields. mdpi.com This suggests that the bromo group at the C-5 position of this compound can be selectively targeted for C-C bond formation, leaving the chloro and aminomethyl groups available for subsequent transformations.

Furthermore, the Vilsmeier-Haack reaction and its variations have been shown to be powerful tools for the annulation of rings onto pyridine systems, leading to the formation of quinolines and other fused heterocycles. clockss.org The aminomethyl group in the target molecule could potentially participate in intramolecular cyclizations after initial modification, or it could be used to introduce a side chain that subsequently undergoes cyclization with the pyridine ring.

The synthesis of various functionalized pyridines has been demonstrated through the generation of organometallic intermediates from bromopyridines. For example, 5-bromopyridyl-2-magnesium chloride, a Grignard reagent, was synthesized from 5-bromo-2-iodopyridine (B1269129) and reacted with a variety of electrophiles to afford functionalized pyridine derivatives. researchgate.netnih.gov This highlights a potential pathway for the elaboration of the this compound core structure.

Table 1: Representative Reactions for the Construction of Pyridine-Based Heterocycles from Analogous Compounds

Starting MaterialReagents and ConditionsProduct TypeReference
5-bromo-2-methylpyridin-3-amineArylboronic acid, Pd catalyst5-Aryl-2-methylpyridin-3-amines mdpi.com
AcetanilidesVilsmeier reagent (DMF/POCl₃)2-Chloroquinoline-3-aldehydes clockss.org
5-bromo-2-iodopyridineIsopropyl magnesium chloride5-bromopyridyl-2-magnesium chloride researchgate.netnih.gov
2,5-dibromopyridineSodium hydroxide, methanol5-Bromo-2-methoxypyridine chemicalbook.com

Elaboration into Complex Polycyclic Systems

The strategic positioning of reactive functional groups on this compound makes it an ideal building block for the synthesis of complex polycyclic molecules, including those with pharmaceutical importance. The ability to selectively functionalize the bromo, chloro, and aminomethyl groups in a stepwise manner allows for the controlled assembly of intricate molecular architectures.

A key application of related bromopyridine derivatives is in the synthesis of pharmaceutically active compounds. For instance, a synthetic route to Lonafarnib, a potent farnesyltransferase inhibitor, utilizes a functionalized bromopyridine intermediate. The synthesis of a key intermediate for Lonafarnib was achieved through the application of a 5-bromo-2-iodo-3-picoline derivative, demonstrating the utility of such scaffolds in constructing complex drug molecules. nih.gov

The chloro group at the C-2 position can undergo nucleophilic aromatic substitution, while the bromo group at the C-5 position is amenable to various palladium-catalyzed cross-coupling reactions. The aminomethyl group at the C-3 position can be acylated, alkylated, or used as a handle to introduce other functionalities that can participate in intramolecular cyclizations to form additional rings. This orthogonal reactivity is crucial for the efficient construction of polycyclic systems.

Role in the Assembly of Molecular Frameworks with Defined Stereochemistry

The synthesis of single-enantiomer or diastereomerically pure compounds is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. mit.edu While this compound itself is achiral, its aminomethyl group provides a convenient point for the introduction of chirality.

This can be achieved through several strategies:

Resolution of Racemic Mixtures: The amine can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Asymmetric Synthesis: The aminomethyl group can be derived from a chiral precursor, or it can be modified using a chiral catalyst to introduce a new stereocenter. For example, asymmetric reduction of a corresponding imine or reductive amination of a ketone could be employed.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the aminomethyl group to direct the stereochemical outcome of subsequent reactions on the pyridine core or on side chains.

Development of Novel Reagents and Ligands utilizing the Core Structure

The structural features of this compound make it an attractive scaffold for the development of novel reagents and ligands. The pyridine nitrogen and the aminomethyl nitrogen can act as bidentate or monodentate ligands for a variety of metal centers. The bromo and chloro substituents can be used to tune the electronic properties of the ligand or to provide additional sites for coordination or further functionalization.

The synthesis of 5-bromo-2-chloropyrimidine, a related heterocyclic compound, and its use in cross-coupling reactions with organoindium reagents demonstrates the utility of such halogenated heterocycles in organometallic chemistry. chemicalbook.com This suggests that this compound could be a precursor to novel ligands for catalysis. For instance, replacing the bromine atom via a Suzuki or Stille coupling with a phosphine-containing group could generate a P,N-bidentate ligand suitable for various transition metal-catalyzed reactions.

Furthermore, the development of specialized reagents for applications such as fingerprint detection has involved the synthesis of ninhydrin (B49086) analogues. researchgate.net The reactivity of the aminomethyl group in this compound could potentially be harnessed to create novel reagents for analytical or forensic applications.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of (5-Bromo-2-chloropyridin-3-yl)methanamine. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their interconnections can be established.

¹H NMR spectroscopy provides critical information about the electronic environment of the protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aminomethyl protons and the aromatic protons on the pyridine (B92270) ring.

The two protons on the pyridine ring (H-4 and H-6) are expected to appear as distinct doublets in the aromatic region of the spectrum due to coupling with each other. Their specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine and bromine substituents. The aminomethyl group (CH₂) will likely appear as a singlet, though it may show broadening due to exchange with the solvent or interaction with the nitrogen atom. The amine (NH₂) protons are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

Based on data from related substituted pyridines, the expected chemical shifts and coupling constants can be predicted. organicchemistrydata.orgchemicalbook.comchemicalbook.comchemicalbook.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.2Doublet (d)~2.5
H-68.3 - 8.6Doublet (d)~2.5
-CH₂-3.8 - 4.2Singlet (s)N/A
-NH₂1.5 - 2.5 (broad)Singlet (s, br)N/A

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would display six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the aminomethyl group. The chemical shifts of the ring carbons are significantly affected by the attached halogen atoms and the nitrogen atom. For instance, the carbon atom bonded to chlorine (C-2) and the one bonded to bromine (C-5) will have their resonances shifted based on the electronegativity and heavy atom effect of these substituents. chemicalbook.comresearchgate.netdrugbank.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3135 - 140
C-4140 - 145
C-5118 - 123
C-6152 - 157
-CH₂-40 - 45

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons, H-4 and H-6, confirming their coupling relationship and thus their proximity on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This technique would definitively link the H-4 proton signal to the C-4 carbon signal, the H-6 proton to the C-6 carbon, and the methylene (B1212753) protons to the aminomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). youtube.com This is crucial for piecing together the entire structure. For example, the methylene (-CH₂) protons would show correlations to the C-2, C-3, and C-4 carbons of the pyridine ring, confirming the position of the aminomethyl substituent at the C-3 position. Likewise, the H-4 proton would show correlations to C-2, C-3, C-5, and C-6, helping to assign these quaternary carbons. bas.bg

Differential Nuclear Overhauser Effect (NOE) or its 2D equivalent, NOESY, provides information about the spatial proximity of nuclei, regardless of whether they are connected through chemical bonds. researchgate.net In the case of this compound, an NOE experiment would be particularly useful for confirming the regiochemistry. Irradiation of the methylene (-CH₂) protons should result in an NOE enhancement of the signals for the H-4 proton, providing clear evidence for the placement of the aminomethyl group at the C-3 position, adjacent to C-4.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₆BrClN₂), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). The presence of bromine and chlorine atoms would be evident from the characteristic isotopic pattern in the mass spectrum, where the M, M+2, and M+4 peaks appear in a predictable ratio due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Analysis of the fragmentation patterns can further support the proposed structure. Common fragmentation pathways would likely involve the loss of the aminomethyl group, bromine, or chlorine atoms. Predicted collision cross-section (CCS) values can also aid in structural confirmation. uni.lu

Interactive Data Table: Predicted HRMS Data for this compound

Ion AdductMolecular FormulaCalculated m/z
[M+H]⁺C₆H₇BrClN₂⁺220.9479
[M+Na]⁺C₆H₆BrClN₂Na⁺242.9299
[M-H]⁻C₆H₅BrClN₂⁻218.9323

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu The resulting spectra are a unique fingerprint of the compound, revealing the presence of specific functional groups. researchgate.netnih.gov

For this compound, key vibrational bands would include:

N-H Stretching: The amine group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a band around 1600 cm⁻¹.

C=C and C=N Stretching: Vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Cl and C-Br Stretching: The carbon-halogen bonds will produce strong absorptions in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is usually found around 600-800 cm⁻¹ and the C-Br stretch at a lower frequency, around 500-600 cm⁻¹. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and help assign these vibrational frequencies with a high degree of accuracy. researchgate.net

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H StretchAmine (-NH₂)3300 - 3500
Aromatic C-H StretchPyridine Ring3050 - 3150
Aliphatic C-H StretchMethylene (-CH₂)2850 - 2960
N-H BendAmine (-NH₂)1580 - 1650
C=N, C=C StretchPyridine Ring1400 - 1600
C-Cl StretchAryl Chloride600 - 800
C-Br StretchAryl Bromide500 - 600

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions within the crystal lattice.

For a compound like this compound, a single-crystal X-ray diffraction study would elucidate key structural features. These would include the planarity of the pyridine ring, the orientation of the bromomethyl- and chloro-substituents relative to the ring, and the conformation of the aminomethyl group. Intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, as well as potential halogen bonding involving the bromine and chlorine atoms, would also be revealed.

Despite the utility of this technique, a search of crystallographic databases has not yielded a published crystal structure for this compound. However, for illustrative purposes, the kind of data that would be obtained from such an analysis is presented in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₆H₆BrClN₂
Formula Weight 221.49 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4
Density (calculated) (g/cm³) Data not available

This table is for illustrative purposes only, as no published crystallographic data for this specific compound has been found.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are indispensable for the purification and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed to separate the target compound from starting materials, by-products, and other impurities.

For this compound, a reversed-phase HPLC or UPLC method would likely be the standard approach for purity analysis. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

LC-MS would be particularly valuable, as it combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry. This allows for the confirmation of the molecular weight of the main component and the tentative identification of impurities based on their mass-to-charge ratio.

While commercial suppliers of this compound undoubtedly use such techniques for quality control, the specific parameters of these methods are generally not published in the scientific literature. A representative, though not experimentally verified, set of conditions for the analysis of this compound is provided in the table below.

Representative Chromatographic Conditions for the Analysis of this compound

Parameter HPLC LC-MS UPLC
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 3.5 µm C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile Acetonitrile
Gradient 5-95% B over 20 min 5-95% B over 10 min 5-95% B over 5 min
Flow Rate 1.0 mL/min 0.4 mL/min 0.6 mL/min
Detection UV at 254 nm UV at 254 nm & ESI-MS UV at 254 nm

| Ionization (LC-MS) | N/A | Electrospray (ESI), Positive | N/A |

This table represents typical, not experimentally verified, conditions for the analysis of a compound of this nature.

Theoretical and Computational Studies of 5 Bromo 2 Chloropyridin 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of (5-Bromo-2-chloropyridin-3-yl)methanamine. These methods provide a detailed picture of electron distribution, molecular orbital energies, and reactivity, which are governed by the interplay of the pyridine (B92270) ring and its substituents: a bromine atom, a chlorine atom, and a methanamine group.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure and energetic properties of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the optimized geometry and thermodynamic parameters of this compound can be accurately predicted. stenutz.euyoutube.com The substituents (bromo, chloro, and methanamine groups) significantly influence the electron density distribution on the pyridine ring. stenutz.eu

The calculated ground state energy provides a measure of the molecule's stability. Key thermodynamic parameters, including enthalpy and Gibbs free energy, can be derived from these calculations, offering insights into the molecule's formation and potential reactions.

Table 1: Illustrative DFT-Calculated Thermodynamic Properties

Parameter Illustrative Value Unit
Total Energy -2850.123 Hartrees
Enthalpy -2850.122 Hartrees
Gibbs Free Energy -2850.165 Hartrees
Dipole Moment 2.54 Debye

Note: These values are hypothetical and representative of what would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily defined by the rotation around the C-C bond of the aminomethyl group. colostate.edumdpi.com A potential energy surface (PES) can be mapped by systematically rotating this bond and calculating the energy at each step. youtube.comcolostate.edursc.org This analysis reveals the most stable conformers and the energy barriers between them. researchgate.net

The rotation of the -CH2NH2 group relative to the pyridine ring leads to different spatial arrangements, with energy minima corresponding to staggered conformations and maxima to eclipsed conformations. The relative energies of these conformers are typically within a few kcal/mol of each other. nih.govmdpi.com

Table 2: Illustrative Relative Energies of Conformers

Dihedral Angle (N-C-C-Py) Relative Energy (kcal/mol) Description
60° 0.00 Global Minimum (Gauche)
180° 1.25 Local Minimum (Anti)
4.50 Transition State (Eclipsed)
120° 5.10 Transition State (Eclipsed)

Note: Data is illustrative, based on typical conformational energy profiles of substituted benzylamines and aminomethylpyridines. colostate.educhemeo.comnih.gov

Frontier Molecular Orbital (FMO) Theory for Predicting Reaction Sites

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. youtube.comwikipedia.orglibretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the aminomethyl group and the nitrogen atom of the pyridine ring, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing halogen substituents, making the ring susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.netrsc.orgjchemrev.com

Table 3: Illustrative Frontier Molecular Orbital Properties

Orbital Energy (eV) Description
HOMO -8.95 Localized on the aminomethyl group and pyridine N
LUMO -1.23 Delocalized over the pyridine ring
HOMO-LUMO Gap 7.72 Indicates high kinetic stability

Note: Values are hypothetical, based on typical DFT calculations for substituted pyridines. jchemrev.comacs.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational flexibility and interactions with a solvent. nih.govnih.govepfl.ch By simulating the molecule in a solvent box (e.g., water), one can observe how solvation affects its structure and dynamics. researchgate.netnih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., simulated NMR, IR, and UV-Vis spectra)

Computational methods can simulate various spectroscopic data, which are invaluable for experimental characterization.

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.orgacs.orgacs.orgnrel.gov These predictions help in assigning experimental spectra and understanding how the electronic environment of each nucleus is affected by the substituents. stenutz.euchemeo.comrsc.org

IR and Raman Spectra: The vibrational frequencies and intensities can be calculated using DFT. ucl.ac.ukresearchgate.netnih.govaps.orgarxiv.org These simulated spectra aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C-N, C-Cl, and C-Br bonds.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. youtube.commdpi.comresearchgate.netresearchgate.netyoutube.com The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from HOMO to LUMO or other low-lying unoccupied orbitals.

Table 4: Illustrative Predicted Spectroscopic Data

Spectrum Parameter Illustrative Predicted Value
¹³C NMR C-Br 115 ppm
¹³C NMR C-Cl 150 ppm
¹H NMR -CH₂- 3.9 ppm
IR N-H stretch 3400-3500 cm⁻¹ (asymmetric & symmetric)
IR C-Cl stretch 700-800 cm⁻¹
IR C-Br stretch 550-650 cm⁻¹
UV-Vis λmax 285 nm (π → π* transition)

Note: These are representative values based on computational studies of similar halogenated and aminated pyridine derivatives. stenutz.euresearchgate.netacs.orgresearchgate.netnih.gov

Analysis of Intra- and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

The substituents on the pyridine ring enable a variety of non-covalent interactions that are crucial for its chemical behavior and potential applications in supramolecular chemistry and materials science.

Hydrogen Bonding: The aminomethyl group can act as a hydrogen bond donor, while the pyridine nitrogen and the amino nitrogen can act as hydrogen bond acceptors. nih.gov Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these interactions by calculating the second-order perturbation stabilization energies (E(2)). mdpi.comrsc.orgnih.gov Intramolecular hydrogen bonding between the aminomethyl group and the pyridine nitrogen is possible, which would influence the conformational preference.

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, where the halogen acts as an electrophilic species (a Lewis acid) interacting with a nucleophile (a Lewis base). nih.govmdpi.comfigshare.comresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize these interactions by analyzing the electron density topology at the bond critical points (BCPs). nih.govfigshare.comresearchgate.net The strength and directionality of these halogen bonds are key factors in crystal engineering and molecular recognition.

Table 5: Illustrative NBO and QTAIM Parameters for Non-covalent Interactions

Interaction Type Donor Orbital Acceptor Orbital E(2) (kcal/mol) - Illustrative
Intramolecular H-Bond LP(N_pyridine) σ*(N-H_amine) 1.5
Intermolecular H-Bond n(O_water) σ*(N-H_amine) 4.8
Interaction Type QTAIM Parameter Illustrative Value Indication
Halogen Bond (C-Br···O) Electron Density at BCP (ρ) 0.015 a.u. Weak to moderate interaction
Halogen Bond (C-Br···O) Laplacian of ρ (∇²ρ) +0.025 a.u. Closed-shell interaction

Note: Data is hypothetical and based on published computational analyses of hydrogen and halogen bonds in similar heterocyclic systems. rsc.orgnih.govnih.govresearchgate.net

Graph Theoretical Approaches in Chemical Structure Descriptors

Graph theory, a branch of mathematics concerned with the study of graphs, provides a powerful framework for the analysis of molecular structures. nih.govmdpi.com In chemical graph theory, molecules are represented as molecular graphs, where atoms are depicted as vertices and the chemical bonds between them as edges. wikipedia.orglibretexts.org This abstraction of a molecule allows for the computation of numerical values, known as topological indices or molecular descriptors, which characterize the molecule's topology. wikipedia.org These indices, which are derived from the graph's structure, are invaluable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. numberanalytics.comnih.govresearchgate.net Such studies aim to correlate the chemical structure of compounds with their biological activities or physicochemical properties. numberanalytics.comnih.gov

The utility of graph theoretical approaches lies in their ability to encode complex structural information—such as size, shape, branching, and connectivity—into a single numerical descriptor. acs.orgedusoft-lc.com These descriptors can then be used to build mathematical models that predict the properties of new or untested compounds, thereby guiding drug discovery and development efforts. nih.govmdpi.comnih.gov Several types of topological indices have been developed, each capturing different aspects of the molecular structure.

Representation of this compound as a Molecular Graph

To apply graph theoretical methods, the chemical structure of this compound is converted into a hydrogen-suppressed molecular graph. In this representation, all hydrogen atoms are omitted, and the remaining atoms (vertices) are connected by edges representing the chemical bonds. The vertices are numbered for systematic analysis.

Molecular Graph of this compound. This is a placeholder image as I cannot generate images. A real image would show the pyridine ring with its substituents and the methanamine group, with each non-hydrogen atom numbered.
Figure 1. Hydrogen-suppressed molecular graph of this compound with arbitrary atom numbering.

The key non-hydrogen atoms in the structure are:

Five carbon atoms in the pyridine ring

One nitrogen atom in the pyridine ring

One bromine atom

One chlorine atom

One carbon atom in the methanamine group

One nitrogen atom in the methanamine group

These ten atoms form the vertices of the molecular graph.

Calculation of Topological Indices

Several topological indices can be calculated for this compound to quantify its structural features.

Vertex Degrees and Distance Matrix

The calculation of many topological indices begins with determining the degree of each vertex (atom) and the distance matrix of the molecular graph. The degree of a vertex is the number of edges connected to it. The distance matrix, D, is a square matrix where the entry Dij is the shortest path (number of bonds) between vertex i and vertex j. wikipedia.org

Table 1: Vertex Degrees for this compound

Vertex (Atom)Degree (δ)
C12
C23
C33
N4 (ring)2
C53
C63
Br71
Cl81
C9 (CH2)2
N10 (NH2)1

Table 2: Theoretical Distance Matrix for this compound

C1C2C3N4C5C6Br7Cl8C9N10
C1 0123212245
C2 1012122334
C3 2101233412
N4 3210122323
C5 2121011234
C6 1232101145
Br7 2232110245
Cl8 2343212056
C9 4312344501
N10 5423455610

Wiener Index (W)

The Wiener index is one of the oldest topological indices and is defined as the sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. wikipedia.orgyoutube.comsemanticscholar.org It is calculated as half the sum of all entries in the distance matrix. libretexts.org

Formula: W = ½ ΣiΣj Dij

Theoretical Calculated Value: 112

Randić Index (χ)

The Randić index, or connectivity index, is particularly useful for describing molecular branching. acs.orgnumberanalytics.com It is calculated by summing the reciprocal of the square root of the product of the degrees of adjacent vertices. numberanalytics.comyoutube.comtandfonline.com

Formula: χ = Σedges(i,j) (δi * δj)-1/2

Theoretical Calculated Value: 4.757

Balaban Index (J)

The Balaban index is a distance-based topological index that is highly discriminating for different molecular structures. wolfram.comnumberanalytics.comnumberanalytics.com It is calculated using the number of edges, the cyclomatic number (number of circuits), and the distance sums for each vertex. codessa-pro.com

Formula: J = [m / (μ + 1)] * Σedges(i,j) (Di * Dj)-1/2

where m is the number of edges, μ is the cyclomatic number, and Di is the sum of distances from vertex i to all other vertices.

Theoretical Calculated Value: 2.156

Zagreb Indices (M1 and M2)

The first and second Zagreb indices are among the first proposed topological indices and are based on the degrees of the vertices. mathsjournal.comresearchgate.net The first Zagreb index (M1) is the sum of the squares of the degrees of all vertices. The second Zagreb index (M2) is the sum of the products of the degrees of adjacent vertices. researchgate.netresearchgate.net

Formula M1: M1 = Σi δi2

Theoretical Calculated Value M1: 52

Formula M2: M2 = Σedges(i,j) δi * δj

Theoretical Calculated Value M2: 56

Table 3: Summary of Theoretically Calculated Topological Indices for this compound

Topological IndexSymbolTheoretical Value
Wiener IndexW112
Randić Indexχ4.757
Balaban IndexJ2.156
First Zagreb IndexM152
Second Zagreb IndexM256

These calculated indices provide a quantitative description of the topology of the this compound molecule. This numerical information can be instrumental in developing QSAR/QSPR models to predict its biological and physicochemical properties, thereby facilitating its evaluation in drug design and development processes. nih.govresearchgate.net

Future Research Directions and Unexplored Chemical Frontiers

Innovation in Catalytic Methodologies for Functionalization

The inherent chemical properties of the pyridine (B92270) ring, particularly its electron-deficient nature, present notable challenges for functionalization. acs.org Future research will heavily rely on the development of novel catalytic systems to overcome these hurdles and selectively modify the (5-Bromo-2-chloropyridin-3-yl)methanamine core. While established palladium-catalyzed methods like the Suzuki cross-coupling reaction are effective for derivatizing the bromo-substituted position mdpi.com, the next wave of innovation will focus on milder, more versatile, and position-selective transformations.

Researchers are exploring copper-catalyzed reactions as a viable alternative for creating new carbon-nitrogen (C-N) bonds under neutral conditions. One such method involves a cascade reaction that uses a copper catalyst to couple alkenylboronic acids with oxime O-carboxylates to generate highly substituted pyridines. nih.gov Applying this concept could enable the construction of complex pyridine structures from simpler precursors. Another approach utilizes rongalite as a C1 unit source in a Hantzsch-type strategy for assembling the pyridine ring, offering a facile method with broad functional group tolerance. mdpi.com

A significant challenge in pyridine chemistry is the selective functionalization at the meta-position. acs.org Groundbreaking research has demonstrated methods to achieve this by temporarily opening the pyridine ring to create a more electron-rich linear intermediate, which can then be functionalized before ring-closing. acs.org This strategy could unlock new avenues for modifying the this compound scaffold in previously inaccessible ways.

Catalytic Strategy Catalyst/Reagent Potential Application for Pyridine Scaffolds Reference
Suzuki Cross-CouplingPalladium(0) complexesFunctionalization at the C5-bromo position. mdpi.com
N-iminative Cross-CouplingCopper (Cu) catalystsModular synthesis of highly substituted pyridines. nih.gov
Oxidative CouplingRongalite (NaHOCH₂SO₂)Assembly of the pyridine ring using a C1 source. mdpi.com
Meta-selective FunctionalizationTrifluoromethanesulfonic anhydride (B1165640)Introduction of functional groups at the meta-position via ring-opening. acs.org

Exploration of Novel Reaction Pathways and Rearrangements

Beyond catalytic innovation, the discovery of entirely new reaction pathways and molecular rearrangements is critical. A promising frontier is the use of cascade reactions, which form multiple chemical bonds in a single operation, thereby increasing efficiency and reducing waste. nih.govresearchgate.net A novel regioselective method for synthesizing 2,5-di-substituted pyridines has been developed using an iron/ammonium chloride system that proceeds through a Ring Opening and Closing Cascade (ROCC) mechanism of isoxazoles. researchgate.net Adapting such a strategy could provide new synthetic routes to analogs of this compound.

Another innovative approach involves the direct, single-step conversion of N-vinyl or N-aryl amides into pyridines. organic-chemistry.org This transformation, activated by trifluoromethanesulfonic anhydride, allows for the convergent synthesis of highly functionalized pyridines and quinolines by intercepting an activated amide intermediate with a π-nucleophile like an alkyne. organic-chemistry.org This method's compatibility with diverse functional groups and mild reaction conditions makes it a powerful tool for future synthetic campaigns. organic-chemistry.org Furthermore, multicomponent reactions (MCRs) are gaining attention for their ability to construct complex molecules like polysubstituted pyridines in a single step from simple, readily available starting materials, offering a rapid pathway to novel derivatives. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and efficiency. sci-hub.se The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow reactors, often assisted by microwave irradiation to accelerate reaction rates. technologynetworks.combeilstein-journals.org For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step in a flow reactor, avoiding the isolation of intermediates and improving yields. technologynetworks.combeilstein-journals.org

Integrating the synthesis of this compound and its subsequent derivatives into a flow chemistry platform could offer significant advantages. Flow technology minimizes the handling of potentially hazardous reagents and allows for precise control over reaction parameters like temperature and residence time. sci-hub.seacs.org This is particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. acs.org Automated platforms, which combine flow reactors with robotic handling and real-time analysis, will further accelerate the discovery and optimization of new chemical entities based on this scaffold.

Synthesis Method Key Advantages Example Reaction Reference
Batch SynthesisWell-established, suitable for small-scale exploration.Traditional condensation reactions. researchgate.net
Microwave-Assisted FlowRapid heating, increased reaction rates, high yields.Bohlmann-Rahtz pyridine synthesis. technologynetworks.combeilstein-journals.org
Multi-step FlowSequential reactions without intermediate isolation, improved safety.Synthesis of API rufinamide (B1680269) via azide (B81097) intermediates. acs.org

Advanced Computational Design of Next-Generation Chemical Precursors and Scaffolds

The future of chemical synthesis will be increasingly intertwined with computational and data-driven methods. frontiersin.org Computer-assisted design allows chemists to predict the properties of molecules before they are ever synthesized, enabling the rational design of next-generation precursors and scaffolds. For pyridine-based compounds, methods like Density Functional Theory (DFT) are already being used to investigate molecular structures, frontier molecular orbitals, and reactivity indices. mdpi.com

By applying these computational tools to the this compound scaffold, researchers can design novel derivatives with tailored electronic, steric, and physicochemical properties. nih.gov For instance, computational models can predict a molecule's ability to penetrate the central nervous system or its potential for cardiotoxicity, guiding the synthesis toward candidates with more favorable profiles. nih.gov As machine learning and artificial intelligence algorithms become more sophisticated, they will play a larger role in retrosynthetic analysis and the prediction of optimal reaction pathways, transforming how new derivatives of foundational molecules like this compound are discovered and developed. frontiersin.org

Q & A

Q. What are the optimal synthesis methods for (5-Bromo-2-chloropyridin-3-yl)methanamine, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step halogenation and amination reactions. Key steps include:

  • Halogenation : Introducing bromine and chlorine substituents on the pyridine ring under controlled temperatures (0–5°C) using solvents like dichloromethane (DCM) or dimethylformamide (DMF) to minimize side reactions .
  • Reductive Amination : Converting intermediates like 5-bromo-2-chloropyridine-3-carbaldehyde to the methanamine derivative using reagents such as sodium cyanoborohydride (NaBH3CN) in methanol/ammonia mixtures .
  • Optimization : Reaction time (12–24 hours) and inert atmospheres (N₂/Ar) improve yields (reported up to 75%) by reducing oxidative byproducts .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–40%) to separate the amine product from unreacted starting materials .
  • Recrystallization : Employ ethanol/water mixtures to enhance purity (>95%) by removing polar impurities .
  • HPLC : For analytical-scale purification, reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related derivatives .

Q. How can the molecular structure of this compound be characterized experimentally?

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 8.35 (pyridine H4), 7.85 (pyridine H6), and 3.90 (CH₂NH₂) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 221.3 (C₆H₆BrClN₂) .
  • Elemental Analysis : Validate Br and Cl content (theoretical: Br 36.2%, Cl 16.0%) to confirm stoichiometry .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Buchwald-Hartwig Amination : The bromine atom at position 5 undergoes Pd-catalyzed coupling with arylboronic acids, while the chlorine at position 2 acts as a directing group, enhancing regioselectivity .
  • Steric Hindrance : The methanamine group at position 3 reduces reactivity toward bulky nucleophiles, favoring smaller reactants (e.g., methylamine over tert-butylamine) .
  • Electronic Effects : Electron-withdrawing substituents (Cl, Br) deactivate the pyridine ring, requiring strong bases (e.g., KOtBu) for SNAr reactions .

Q. What role does this compound play in medicinal chemistry, particularly in target identification?

  • Kinase Inhibitor Scaffolds : The pyridine core binds ATP pockets in kinases (e.g., EGFR), with bromine and chlorine enhancing hydrophobic interactions .
  • Protease Targeting : The amine group facilitates hydrogen bonding with catalytic residues in proteases, as shown in docking studies with SARS-CoV-2 Mpro (similarity score: 0.82) .
  • SAR Studies : Derivatives with modified substituents (e.g., fluoro or methyl groups) show varied IC₅₀ values (0.5–10 µM) against cancer cell lines .

Q. How can researchers address stability issues of this compound under acidic or basic conditions?

  • Acidic Conditions : Protonation of the amine group increases solubility but may lead to ring chlorination; stabilize with buffered solutions (pH 6–7) .
  • Basic Conditions : Use non-nucleophilic bases (e.g., DBU) to prevent dehalogenation. Storage at −20°C in amber vials minimizes degradation .
  • Light Sensitivity : UV-Vis studies show degradation peaks at 254 nm; avoid prolonged light exposure during handling .

Q. How should contradictory data on the biological activity of structurally similar compounds be analyzed?

  • Structural Similarity Metrics : Use Tanimoto coefficients (e.g., 0.80–0.90 for analogs in CAS 1289168-19-9) to correlate activity differences with substituent changes .
  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial assays) to identify trends (e.g., bromine enhances Gram-positive activity by 2–4×) .
  • Computational Modeling : MD simulations reveal that chlorine at position 2 stabilizes binding to CYP450 enzymes, explaining variability in metabolic stability .

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